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molecular formula C17H16N2O2S B8367794 2-(5-(4-Methoxybenzyloxy)pyridin-2-yl)-5-methylthiazole

2-(5-(4-Methoxybenzyloxy)pyridin-2-yl)-5-methylthiazole

Cat. No. B8367794
M. Wt: 312.4 g/mol
InChI Key: CBWPSBQDYOWHMQ-UHFFFAOYSA-N
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Patent
US08853412B2

Procedure details

A mixture was prepared from 2-bromo-5-(4-methoxybenzyloxy)pyridine (2.0 g), 5-methylthiazole (614 mg), Pd(P(t-Bu)3)2 (253 mg), Cs2CO3 (2.02 g) and DMF (10 mL). The system was evacuated and refilled with nitrogen three times. The mixture was stirred at 150° C. under N2 atmosphere for 3 hours. After cooling, insoluble material was removed by filtration over Celite. The resulting solution was added water (100 mL). The precipitate obtained was filtered off and washed with MeOH three times to provide the subtitle compound. MS ESI+: m/z=313 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
614 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
253 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[CH:4][N:3]=1.[CH3:18][C:19]1[S:23][CH:22]=[N:21][CH:20]=1.C([O-])([O-])=O.[Cs+].[Cs+]>CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C.CN(C=O)C>[CH3:17][O:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:9][O:8][C:5]2[CH:6]=[CH:7][C:2]([C:22]3[S:23][C:19]([CH3:18])=[CH:20][N:21]=3)=[N:3][CH:4]=2)=[CH:11][CH:12]=1 |f:2.3.4,^1:32,38|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)OCC1=CC=C(C=C1)OC
Name
Quantity
614 mg
Type
reactant
Smiles
CC1=CN=CS1
Name
Cs2CO3
Quantity
2.02 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
253 mg
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 150° C. under N2 atmosphere for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was evacuated
ADDITION
Type
ADDITION
Details
refilled with nitrogen three times
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
insoluble material was removed by filtration over Celite
ADDITION
Type
ADDITION
Details
The resulting solution was added water (100 mL)
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with MeOH three times

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(COC=2C=CC(=NC2)C=2SC(=CN2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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